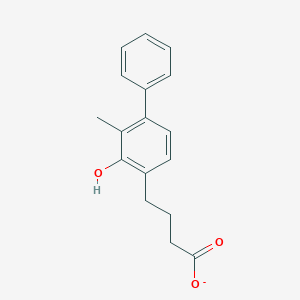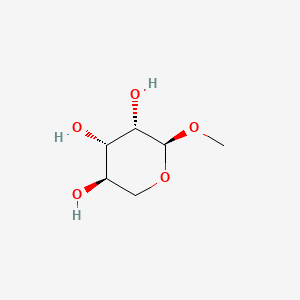
Clorofila de cobre sódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium copper chlorophyllin (SCC) is a water-soluble derivative of chlorophyll, commonly used as a food colorant and dietary supplement. It exhibits antimutagenic and antioxidant properties, and its commercial preparation includes a mixture of chlorophyll derivatives. The interest in SCC extends beyond its colorant capabilities, with research exploring its stability during digestion, absorption by human intestinal cells, and its protective effects against oxidative damage (Ferruzzi, Failla, & Schwartz, 2002).
Synthesis Analysis
The synthesis of SCC has been optimized through processes such as alkaline cuprammonium replacement. Key factors in the synthesis process include ethanol concentration, pH, reaction temperature, and the amount of copper. Optimal conditions have been identified to improve the efficiency and quality of SCC production, suggesting a semi-synthesis method that could enhance its commercial preparation from natural sources like silkworm excrement chlorophyll (Ji Ping-xiong, 2012).
Molecular Structure Analysis
The molecular structure of SCC is characterized by its green hue and good stability against heat, light, acids, and alkalis. This stability is attributed to the metal porphyrin core of SCC, which has unique electronic band structures and photon conversion performance, making it a candidate for applications in materials science, energy research, and photonics (Jiang-ting Li et al., 2017).
Chemical Reactions and Properties
SCC's chemical properties, such as its thermal and photodegradation behavior, have been closely examined. Thermal degradation studies indicate that SCC and its components like Cu(II)Chlorin e4 degrade at rates influenced by temperature, exhibiting first-order kinetics. This temperature sensitivity is similar to natural chlorophyll, posing considerations for its use in thermally processed foods and supplements (Ferruzzi & Schwartz, 2005). Additionally, investigations into the photodegradation of SCC under UV irradiation reveal a lower photosensitivity compared to natural chlorophylls, suggesting its potential safety in food and cosmetics despite the rapid loss of components like copper chlorin e6, which may impact its dietary benefits (S. Petrović et al., 2023).
Physical Properties Analysis
SCC's physical properties, including its nonlinear optical (NLO) properties, have been studied. SCC exhibits reverse saturation absorption and negative nonlinear refraction (self-defocusing) in aqueous solutions at different concentrations. These properties highlight SCC's potential for applications in fast optical communications, solar photovoltaic cells, and other photonics technologies (Jiang-ting Li et al., 2017).
Chemical Properties Analysis
The chemical stability of SCC, particularly its resistance to oxidative degradation, plays a crucial role in its functional applications. SCC has shown significant protective effects against oxidative damage in biological systems, demonstrating its potential as a natural antioxidant in dietary supplements and food colorants. Its interaction with proteins and genotoxic agents further supports its health-related activities, including the prevention of lipid peroxidation (Bárbara Gomes et al., 2009).
Aplicaciones Científicas De Investigación
Agente antioxidante y antimutagénico
La SCC es conocida por ser un pigmento verde, un agente antioxidante y antimutagénico {svg_1}. Tiene numerosas aplicaciones terapéuticas debido a estas propiedades {svg_2}.
Formulaciones de hidrogel
La SCC se ha utilizado en formulaciones de hidrogel. El objetivo de esta aplicación es mejorar la estabilidad de la SCC en geles que contienen portadores en comparación con los geles convencionales {svg_3}. Los liposomas cargados con SCC se fabricaron con lecitina de soya con un contenido de fosfatidilcolina del 90%, mediante el método de hidratación de película delgada {svg_4}. Los resultados mostraron que el tipo de formulación, liposomas e hidrogel, afectó la velocidad y la cantidad del fármaco liberado {svg_5}.
Desodorante interno
La SCC se ha utilizado por vía oral como desodorante interno durante más de 50 años sin ningún efecto secundario grave {svg_6}. Esta aplicación se basa en la capacidad de la SCC para formar complejos moleculares estrechos con algunas sustancias químicas {svg_7}.
Cicatrización de heridas
La SCC se ha utilizado tópicamente en el tratamiento de heridas de cicatrización lenta {svg_8}. Esta aplicación aprovecha las propiedades antimicrobianas y antiinflamatorias de la SCC {svg_9}.
Afecciones de la piel
La SCC se ha utilizado en el tratamiento de diversas afecciones de la piel {svg_10}. Las propiedades antiinflamatorias de la SCC pueden ayudar a reducir la inflamación asociada con ciertas afecciones de la piel {svg_11}.
Posible agente anti-COVID-19
Actualmente se está investigando la SCC por su posible uso contra COVID-19 {svg_12}. Esto se basa en sus posibles actividades antiinflamatorias {svg_13}.
Prevención del cáncer
La suplementación con SCC antes de las comidas redujo sustancialmente un biomarcador urinario de daño al ADN inducido por aflatoxina en una población china con alto riesgo de cáncer de hígado debido a la exposición inevitable a aflatoxina en la dieta proveniente de granos y legumbres mohosos {svg_14}. Los científicos tienen la esperanza de que la suplementación con SCC será útil para disminuir el riesgo de cáncer de hígado en poblaciones de alto riesgo con exposición inevitable a aflatoxina en la dieta {svg_15}.
Absorción de metales
La SCC forma complejos moleculares estrechos con algunas sustancias químicas que se sabe o se sospecha que causan cáncer, y al hacerlo, puede bloquear los efectos cancerígenos {svg_16}. No se han realizado estudios cuidadosamente controlados para determinar si un mecanismo similar podría limitar la absorción de nutrientes necesarios {svg_17}.
Mecanismo De Acción
Target of Action
Sodium copper chlorophyllin (SCC) is a water-soluble and bright green mixture derived from natural chlorophyll . It has potential antimutagenic and antioxidant properties .
Mode of Action
SCC interacts with its targets to exert its effects. It has been suggested that SCC can act as an antioxidant directly by acting as an electron donor to stabilize reactive species . Furthermore, SCC has been shown to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines .
Biochemical Pathways
It has been suggested that scc may inhibit the activation of the nf-κb pathway , which plays a crucial role in immune and inflammatory responses. By inhibiting this pathway, SCC could potentially reduce inflammation and oxidative stress .
Result of Action
SCC has been shown to have several effects at the molecular and cellular levels. It has potential anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . For instance, it has been suggested that SCC can reduce oxidative stress and prevent oxidative damage following exposure to pro-oxidant compounds .
Action Environment
The action of SCC can be influenced by various environmental factors. For example, the stability of SCC in different formulations has been studied, with results suggesting that the formulation type can affect the rate and amount of SCC released . Furthermore, SCC is soluble in water, which could influence its action, efficacy, and stability .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium copper chlorophyllin involves the reaction between chlorophyll and copper salts in the presence of sodium hydroxide.", "Starting Materials": [ "Chlorophyll", "Copper salts", "Sodium hydroxide" ], "Reaction": [ "Dissolve chlorophyll in a small amount of ethanol", "Add copper salts to the chlorophyll solution and stir", "Slowly add sodium hydroxide to the mixture while stirring", "Continue stirring for several hours until the reaction is complete", "Filter the mixture to remove any impurities", "Wash the precipitate with water and dry it in a vacuum oven", "The resulting product is Sodium copper chlorophyllin" ] } | |
Número CAS |
28302-36-5 |
Fórmula molecular |
C34H29CuN4Na3O6 |
Peso molecular |
722.13 |
Sinónimos |
SODIUM CHLOROPHYLLIN; SODIUM COPPER CHLOROPHYLLIN; [sp-4-2-(2s-trans)]-sodiu; 7,17-trimethyl-21h,23h-porphine-2-propanoato(5-)-n21,n22,n23,n24]-hydro-tri; cuprate(3-),[18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-12-formyl-2,3-di; CHLOROPHYLLIN WATER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)

